Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate
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Overview
Description
Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 2-fluoro-5-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate typically involves the esterification of 3-(2-fluoro-5-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(2-fluoro-5-methoxyphenyl)propanoic acid.
Reduction: 3-(2-fluoro-5-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-fluoro-5-methylphenyl)propanoate
- Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate
- Ethyl 3-(2-chloro-5-methoxyphenyl)propanoate
Uniqueness
Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H15FO3 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 3-(2-fluoro-5-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
YJTDZSHNXMYNMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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